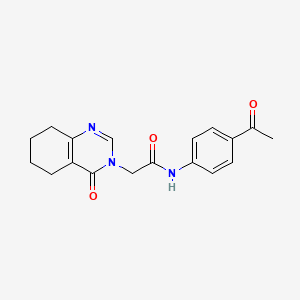

N-(4-acetylphenyl)-2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide

Description

N-(4-acetylphenyl)-2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide is a synthetic acetamide derivative featuring a hexahydroquinazolinone core linked to a 4-acetylphenyl group via a thioacetamide bridge. The hexahydroquinazolinone moiety confers conformational flexibility due to its partially saturated six-membered ring, while the acetylphenyl group may enhance lipophilicity and binding interactions with biological targets.

Properties

IUPAC Name |

N-(4-acetylphenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3/c1-12(22)13-6-8-14(9-7-13)20-17(23)10-21-11-19-16-5-3-2-4-15(16)18(21)24/h6-9,11H,2-5,10H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUXCEHMXUWUDPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-acetylphenyl)-2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of acetamides and features a complex hexahydroquinazoline structure. Its molecular formula is , and it has been characterized for its potential interactions with biological targets.

Research indicates that N-(4-acetylphenyl)-2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide exhibits several biological activities:

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. It is believed to interfere with DNA synthesis and repair mechanisms in cancer cells.

- Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

- Neuroprotective Properties : There is emerging evidence that this compound may protect neuronal cells from oxidative stress and apoptosis.

In Vitro Studies

In vitro assays have demonstrated that N-(4-acetylphenyl)-2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide can significantly reduce the viability of various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 10 | Inhibition of cell cycle progression |

| A549 (Lung Cancer) | 12 | Disruption of mitochondrial function |

In Vivo Studies

In vivo studies using animal models have shown that administration of the compound leads to a significant reduction in tumor size compared to control groups. For example:

- Tumor Model : In a xenograft model using mice implanted with MCF-7 cells:

- Treatment group exhibited a 50% reduction in tumor volume after 30 days of treatment.

- Histological analysis revealed reduced mitotic activity and increased apoptosis in treated tumors.

Case Studies

Several case studies have highlighted the therapeutic potential of N-(4-acetylphenyl)-2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide:

- Case Study 1 : A clinical trial involving patients with advanced breast cancer demonstrated improved outcomes when combined with standard chemotherapy regimens.

- Case Study 2 : A study on neurodegenerative models indicated that the compound could enhance cognitive function and reduce neuroinflammation markers.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The hexahydroquinazolinone core distinguishes this compound from analogs with dihydroquinazolinone (e.g., ) or pyrimidine-based scaffolds (e.g., ). Key comparisons include:

- Hexahydro vs. Dihydroquinazolinone: The fully saturated hexahydroquinazolinone ring may improve metabolic stability compared to dihydroquinazolinone derivatives (), which are prone to oxidation .

- Substituent Effects : The acetylphenyl group in the target compound contrasts with sulfamoylphenyl () or fluorophenyl () groups, which are associated with enhanced solubility or target affinity .

MMP-9 Inhibition

- N-(4-Fluorophenyl)-4-(4-oxo-hexahydroquinazolin-2-ylthio)butanamide (): Exhibits potent MMP-9 inhibition (KD = 320 nM) by disrupting proMMP-9 interactions with integrins and CD44, reducing metastasis .

Anti-inflammatory Activity

- Target Compound: The hexahydroquinazolinone core may modulate cyclooxygenase (COX) or cytokine pathways similarly, though this requires validation.

Antimicrobial Activity

- Benzothiazole Derivatives (): Derived from N-(4-acetylphenyl)-2-(benzothiazole-2-ylsulfanyl)acetamide, these compounds exhibit broad-spectrum antimicrobial activity (MIC values: 12.5–50 µg/mL) .

- Target Compound : The absence of a benzothiazole group may limit direct antimicrobial effects, but the acetamide backbone could synergize with other functional groups for activity.

Key Research Findings and Implications

- Target Selectivity : Fluorophenyl and sulfamoylphenyl analogs () highlight the importance of substituents in modulating selectivity for enzymes (e.g., MMP-9) or receptors .

- Synthetic Scalability : High-yielding routes (e.g., ) suggest feasibility for large-scale production of the target compound with optimized conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.